N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide
Description
N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a hydroxyl group and a carboxamide group, along with a dioxothiane moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-15-13-4-2-1-3-11(13)5-6-14(15)16(19)17-12-7-9-22(20,21)10-8-12/h1-6,12,18H,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKLBQLWLPDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including hydroxylation and amide formation. The dioxothiane moiety is introduced through a sulfonation reaction, followed by cyclization to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent reaction conditions and high product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or aminated naphthalene derivatives.
Scientific Research Applications
N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxamide groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The dioxothiane moiety may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothian-4-yl)carbamate
- N-(1,1-dioxothian-4-yl)methylhydrazine
- N-(1,1-dioxothian-4-yl)ethylamine
Uniqueness
N-(1,1-dioxothian-4-yl)-1-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of a naphthalene ring with a dioxothiane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
